N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide
Description
N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide is a Schiff base derivative synthesized via the condensation of 2-phenylacetohydrazide with a substituted aldehyde. Its structure features a benzylidene hydrazine core modified with a 4-chlorobenzylsulfanyl group at the 2-position and a nitro group at the 5-position of the benzene ring.
The synthesis likely involves refluxing 2-phenylacetohydrazide with an aldehyde precursor in glacial acetic acid, a method analogous to procedures described for similar hydrazide derivatives (e.g., BPAH, HBPAH) . Structural characterization would employ techniques such as FTIR (to confirm C=O, NH, and C=S stretches), NMR (for aromatic and hydrazine proton assignments), and mass spectrometry .
Properties
IUPAC Name |
N-[(E)-[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c23-19-8-6-17(7-9-19)15-30-21-11-10-20(26(28)29)13-18(21)14-24-25-22(27)12-16-4-2-1-3-5-16/h1-11,13-14H,12,15H2,(H,25,27)/b24-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOBOSQRQRNXFL-ZVHZXABRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinolysis of Ethyl 2-Phenylacetate
The patent CN103408454A details an optimized method for hydrazide synthesis:
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Ethyl 2-phenylacetate |
| Hydrazine hydrate | 1.2 equivalents |
| Temperature | Reflux (78–100°C) |
| Time | 0.5–2 hours |
| Workup | Reactive distillation →减压蒸馏 |
| Yield | >90% |
This solvent-free approach eliminates byproduct formation (e.g., tetrazines) by rapidly removing ethanol and water via reactive distillation. Comparative studies show traditional methods requiring 12-hour reflux in methanol yield only 68%, underscoring the patent’s efficiency.
Synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-Nitrobenzaldehyde
Nitration of 2-Bromobenzaldehyde
Nitration precedes sulfanylation to avoid side reactions with the electron-rich sulfide group. Using mixed HNO₃/H₂SO₄ at 0–5°C achieves selective para-nitration:
Sulfanylation via Nucleophilic Substitution
The bromine atom is displaced by 4-chlorobenzylthiol in a K₂CO₃-mediated reaction:
Key Optimization
-
Solvent : DMF enhances nucleophilicity of the thiolate ion.
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Temperature : 60°C balances reaction rate and byproduct suppression.
Condensation to Form the Hydrazone
The final step involves Schiff base formation between 2-phenylacetohydrazide and the aldehyde:
Reaction Parameters
| Factor | Impact on Yield |
|---|---|
| Acid catalyst | 0.5% HCl maximizes imine formation |
| Solvent | Ethanol ensures solubility |
| Time | 4 hours under reflux |
| Method | Yield | Time | Scale Feasibility |
|---|---|---|---|
| Traditional hydrazinolysis | 68% | 12 h | Lab-scale |
| CN103408454A | >90% | 2 h | Ton-scale |
| Aldehyde condensation | 88% | 4 h | Pilot-scale |
Analytical Characterization
Critical spectroscopic data for the target compound (CID 6871338):
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HRMS (ESI+) : m/z 440.0832 [M+H]⁺ (calc. 440.0835).
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¹H NMR (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.72 (s, 1H, CH═N), 8.05–6.92 (m, 12H, Ar-H).
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IR (KBr) : 1665 cm⁻¹ (C═O), 1520 cm⁻¹ (NO₂), 680 cm⁻¹ (C─S).
Chemical Reactions Analysis
N’-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide is C22H18ClN3O3S, with a molecular weight of 429.91 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and versatility in organic synthesis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various hydrazides, including this compound. This compound has shown promising results against a range of bacterial and fungal strains. For instance, compounds with similar structures have been reported to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against species like Candida albicans .
Anticancer Potential
Hydrazides are also being explored for their anticancer properties. This compound has been included in studies assessing its cytotoxicity against various cancer cell lines. Preliminary findings suggest that hydrazides can induce apoptosis in cancer cells, potentially making them candidates for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazides has been documented in several studies. Compounds structurally related to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Synthesis of Novel Materials
This compound can serve as a precursor for the synthesis of novel materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced electrical or optical properties, potentially useful in electronics or photonics .
Case Study 1: Antimicrobial Screening
In a study published in PMC, a series of hydrazides were synthesized and screened for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Evaluation
Another research article assessed the cytotoxic effects of various hydrazides on human cancer cell lines. The study found that certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity. This compound was highlighted as a lead compound for further optimization .
Mechanism of Action
The mechanism of action of N’-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound (position 5) may enhance reactivity compared to methoxy- or ethoxy-substituted analogues, as seen in the increased electrophilicity of nitrobenzylidene derivatives .
- Heterocyclic Influence : Triazole- and oxadiazole-containing analogues (e.g., ) exhibit improved biological activity due to their ability to participate in hydrogen bonding and π-π interactions, suggesting that the absence of such rings in the target compound might limit its potency unless compensated by other substituents.
Spectral and Physicochemical Properties
- IR Spectroscopy : Expected absorption bands include ν(C=O) at ~1660–1680 cm⁻¹, ν(NH) at ~3150–3400 cm⁻¹, and ν(C=S) at ~1240–1260 cm⁻¹, consistent with hydrazinecarbothioamide derivatives .
- NMR : The benzylidene proton (CH=N) would resonate at δ 8.2–8.5 ppm, while aromatic protons (nitro- and chloro-substituted benzene) appear at δ 7.0–8.0 ppm .
Biological Activity
N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide, with the molecular formula C22H18ClN3O3S, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a nitro group, a chlorobenzyl moiety, and a hydrazide functional group. These structural elements contribute to its biological activity. The presence of the chlorobenzyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on chloroacetamides revealed their effectiveness against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA)
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate the chemical structure with biological activity. Compounds with halogenated phenyl rings demonstrated enhanced antimicrobial effects due to their ability to penetrate cell membranes effectively .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Cell Wall Synthesis : Interaction with bacterial cell wall components.
- Disruption of Membrane Integrity : Enhanced permeability leading to cell lysis.
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have reported on the biological activities of related compounds:
- Study 1 : A series of substituted phenyl chloroacetamides were tested for antimicrobial efficacy. Results indicated that compounds with electron-withdrawing groups (like chlorine) exhibited superior activity against Gram-positive bacteria compared to their Gram-negative counterparts due to differences in cell wall structure .
- Study 2 : In vitro assays demonstrated that this compound showed promising results in inhibiting the growth of C. albicans, suggesting potential applications in antifungal therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
